molecular formula C29H32O B14490654 [Dec-9-ynoxy(diphenyl)methyl]benzene CAS No. 65686-47-7

[Dec-9-ynoxy(diphenyl)methyl]benzene

Katalognummer: B14490654
CAS-Nummer: 65686-47-7
Molekulargewicht: 396.6 g/mol
InChI-Schlüssel: BOXYSIIMUXRGFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Dec-9-ynoxy(diphenyl)methyl]benzene is a chemical compound with the molecular formula C29H26O It is known for its unique structure, which includes a dec-9-ynoxy group attached to a diphenylmethyl benzene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Dec-9-ynoxy(diphenyl)methyl]benzene typically involves the reaction of dec-9-yn-1-ol with diphenylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

[Dec-9-ynoxy(diphenyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated derivatives with nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Amines or thiols substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

[Dec-9-ynoxy(diphenyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Wirkmechanismus

The mechanism of action of [Dec-9-ynoxy(diphenyl)methyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [Dec-9-ynoxy(diphenyl)methyl]benzene: Unique due to its dec-9-ynoxy group.

    [Dec-9-ynoxy(phenyl)methyl]benzene: Similar structure but with a phenyl group instead of diphenyl.

    [Dec-9-ynoxy(diphenyl)methyl]toluene: Similar structure but with a toluene group instead of benzene.

Uniqueness

This compound stands out due to its specific combination of the dec-9-ynoxy group and diphenylmethyl benzene core, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

65686-47-7

Molekularformel

C29H32O

Molekulargewicht

396.6 g/mol

IUPAC-Name

[dec-9-ynoxy(diphenyl)methyl]benzene

InChI

InChI=1S/C29H32O/c1-2-3-4-5-6-7-8-18-25-30-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28/h1,9-17,19-24H,3-8,18,25H2

InChI-Schlüssel

BOXYSIIMUXRGFY-UHFFFAOYSA-N

Kanonische SMILES

C#CCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.